molecular formula C15H14O2 B3049222 3-([1,1'-Biphenyl]-2-yl)propanoic acid CAS No. 19853-17-9

3-([1,1'-Biphenyl]-2-yl)propanoic acid

Cat. No. B3049222
M. Wt: 226.27 g/mol
InChI Key: TXXJUGKQQAFZKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05840644

Procedure details

93 cm3 (0.61 mmol) of diethyl malonate dissolved in 50 cm3 of H2P-free EtOH were added dropwise at room temperature to 14 g (0.61 mmol) of sodium in 400 cm3 of H2O-free EtOR. 150 g (0.61 mmol) of 2-phenylbenzyl bromide in 200 cm3 of H2O-free EtOH were subsequently added dropwise, and the mixture was refluxed for 3 hours. 102 g (1.83 mol) of KOH dissolved in 150 cm3 of H2O were added at room temperature, and the mixture was refluxed for a further 4 hours. The solvent was removed in vacuo, H2O was added to the residue until the latter dissolved completely, and the mixture was acidified to pH 1 by means of concentrated aqueous HCl. The precipitate which formed was filtered off with suction, dried and heated at 130° C. for 1 hour, giving 112 g (81%) of 8 as a viscous oil.
Quantity
150 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
102 g
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
solvent
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three
Quantity
93 mL
Type
catalyst
Reaction Step Three
Name
Quantity
400 mL
Type
solvent
Reaction Step Four
Quantity
0.61 mmol
Type
catalyst
Reaction Step Four
Name
Yield
81%

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]2[CH:14]=[CH:13][CH:12]=[CH:11][C:8]=2[CH2:9]Br)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[OH-:15].[K+].[CH3:17][CH2:18][OH:19]>O.C(OCC)(=O)CC(OCC)=O.[Na]>[C:1]1([C:7]2[CH:14]=[CH:13][CH:12]=[CH:11][C:8]=2[CH2:9][CH2:17][C:18]([OH:15])=[O:19])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:1.2,^1:31|

Inputs

Step One
Name
Quantity
150 g
Type
reactant
Smiles
C1(=CC=CC=C1)C1=C(CBr)C=CC=C1
Name
Quantity
200 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
102 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
150 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
50 mL
Type
reactant
Smiles
CCO
Name
Quantity
93 mL
Type
catalyst
Smiles
C(CC(=O)OCC)(=O)OCC
Step Four
Name
Quantity
400 mL
Type
solvent
Smiles
O
Name
Quantity
0.61 mmol
Type
catalyst
Smiles
[Na]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
130 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 3 hours
Duration
3 h
ADDITION
Type
ADDITION
Details
were added at room temperature
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for a further 4 hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo, H2O
ADDITION
Type
ADDITION
Details
was added to the residue until the
DISSOLUTION
Type
DISSOLUTION
Details
latter dissolved completely
CUSTOM
Type
CUSTOM
Details
The precipitate which formed
FILTRATION
Type
FILTRATION
Details
was filtered off with suction
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C1=C(C=CC=C1)CCC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 112 g
YIELD: PERCENTYIELD 81%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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